6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
The compound 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a bicyclic nitrogenous heterocyclic core. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is widely recognized for its pharmacological versatility, including antiviral, anticancer, and anti-inflammatory activities . The substituents at the 2- and 6-positions—methoxymethyl and 1-hydroxyethylidene, respectively—are critical for modulating physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYZJXQZYZYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis
The synthesis of 1-[7-Hydroxy-2-(methoxymethyl)triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step organic reactions. These reactions usually involve specific precursors containing triazole and pyrimidine functionalities and are conducted under controlled conditions to optimize yield and selectivity. Catalysts may be used to enhance reaction rates and improve product purity.
Chemical and Physical Properties
6-(1-Hydroxyethylidene)-2-(methoxymethyl)-triazolo[1,5-a]pyrimidin-7-one, also known as 1-[7-hydroxy-2-(methoxymethyl)triazolo[1,5-a]pyrimidin-6-yl]ethanone, has a molecular weight of 222.20 g/mol and the molecular formula \$$C9H{10}N4O3\$$.
Table of Chemical and Physical Properties
Analysis
Methods to analyze this compound include:
- Mass Spectrometry Determining the mass-to-charge ratio of the compound's ions to confirm its molecular weight and structure.
- NMR Spectroscopy Analyzing the nuclear magnetic resonance spectra to identify the arrangement of atoms and functional groups in the molecule.
- HPLC Determining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylidene group can yield corresponding ketones, while substitution reactions can produce a wide range of functionalized triazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing new therapeutics targeting various diseases. Its structural features may confer unique biological activities that can be harnessed in drug development processes.
Anticancer Activity
Preliminary studies suggest that 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may inhibit specific pathways associated with cancer progression. Interaction studies with cancer cell lines have shown promise in its ability to induce apoptosis and inhibit tumor growth.
Antimicrobial Properties
Similar compounds in the triazolopyrimidine class have demonstrated efficacy against various pathogens. The potential of this compound to interact with microbial targets suggests it could be developed into an antimicrobial agent.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it may target kinases or other proteins critical for cellular signaling pathways.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The pharmacological and electrochemical behaviors of triazolopyrimidinones are highly substituent-dependent. Key analogs include:
Key Observations :
- Polar Substituents: The target compound’s 6-hydroxyethylidene and 2-methoxymethyl groups likely enhance aqueous solubility compared to S1-TP (chloromethyl) or S2-TP (piperidinomethyl) .
- Antiviral Potential: Lead1 (a triazolopyrimidinone with a benzazepine substituent) showed high SARS-CoV-2 Mpro inhibition, suggesting the target compound’s hydroxyethylidene group may similarly interact with viral proteases .
Pharmacological Activities
Anticancer Activity
- 5t (carboxamide derivative) demonstrated antiproliferative activity via tubulin inhibition (IC₅₀ = 1.2 µM against MCF-7 cells) .
- WS-10 reversed ABCB1-mediated MDR in cancer cells (EC₅₀ = 0.8 µM) without cytotoxicity, suggesting the scaffold’s utility in adjuvant therapy .
- Target Compound : The hydroxyethylidene group may mimic carbonyl functionalities in kinase inhibitors, though direct data are lacking.
Antiviral Activity
- Lead1 and Lead2 (triazolopyrimidinones) inhibited SARS-CoV-2 Mpro with binding affinities comparable to ritonavir .
- Target Compound : The 6-hydroxyethylidene group could enhance hydrogen bonding with viral protease active sites, analogous to Lead1’s benzazepine moiety.
Anti-Inflammatory Activity
- Nitro-substituted analogs (e.g., 10f , 10g ) reduced LPS-induced lung injury by suppressing TNF-α and IL-6 (ED₅₀ = 5 mg/kg) .
- Target Compound : The absence of nitro groups may limit anti-inflammatory efficacy but reduce oxidative stress risks.
Physicochemical and Electrochemical Properties
- Solubility : The methoxymethyl group in the target compound likely increases hydrophilicity compared to S1-TP (logP = 2.1) or S2-TP (logP = 3.4) .
- Electrochemical Stability : S1-TP showed irreversible oxidation at +1.2 V (vs. Ag/AgCl), while S2-TP exhibited quasi-reversible behavior, suggesting the target compound’s hydroxyethylidene may improve redox stability .
- Synthetic Accessibility : Multi-component reactions (e.g., Biginelli-like cyclization) used for carboxamide derivatives (5a–v) contrast with the target compound’s likely synthesis via hydroxymethylation or condensation .
Biological Activity
6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a compound belonging to the triazolopyrimidine family. Its unique structural features, including a hydroxyl group and a methoxymethyl group, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 224.23 g/mol
The structure includes a triazole ring fused with a pyrimidine system, contributing to its biological activity. The presence of the hydroxyl and methoxymethyl groups enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds within the triazolopyrimidine class exhibit antimicrobial properties. Preliminary studies on similar compounds have shown moderate activity against various bacterial and fungal strains. For instance, derivatives of triazolo[4,3-a][1,8]naphthyridine have been reported to demonstrate antimicrobial efficacy comparable to standard antibiotics such as Streptomycin and Nystatin .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| Compound A | E. coli | C. albicans | Moderate |
| Compound B | S. aureus | A. niger | High |
| This compound | TBD | TBD | TBD |
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as inhibitors of specific enzymes involved in disease progression. For example, compounds targeting deubiquitinases like USP28 have shown promise in cancer therapy . While specific data on this compound is limited, its structural similarity suggests it may exhibit similar inhibitory effects.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The hydroxyl group may facilitate hydrogen bonding with target proteins or enzymes.
- The methoxymethyl group could enhance lipophilicity and improve membrane permeability.
These interactions may lead to modulation of various cellular pathways involved in disease processes.
Case Studies
While direct case studies on this specific compound are scarce, related compounds have been evaluated in clinical settings:
Q & A
Q. What synthetic methodologies are optimal for constructing the triazolopyrimidine core of 6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
Answer: The triazolopyrimidine core is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Step 1: Reacting aminotriazole derivatives with β-keto esters or aldehydes under acidic or basic conditions to form the pyrimidine ring .
- Step 2: Introducing substituents (e.g., methoxymethyl) via nucleophilic substitution or alkylation. For example, alkyl halides in dimethylformamide (DMF) with triethylamine as a base can facilitate substitution at the 2-position .
- Step 3: Hydroxyethylidene group installation via aldol condensation using acetyl derivatives under mild acidic conditions .
Key Optimization Parameters:
- Solvent Choice: DMF or methanol for solubility and reactivity .
- Temperature Control: 60–80°C for cyclization; room temperature for substitution .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Assign peaks based on substituent electronic effects. For example, the methoxymethyl group (δ ~3.3 ppm for OCH₃) and hydroxyethylidene protons (δ ~2.5 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹ .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₀N₄O₃, MW 234.2 g/mol) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for triazolopyrimidine derivatives?
Answer: Contradictions in mechanisms (e.g., cyclization pathways) can be addressed via:
- Density Functional Theory (DFT): Calculate energy barriers for competing pathways (e.g., [1,5]- vs. [1,7]-cyclization) .
- Molecular Dynamics Simulations: Predict solvent effects on reaction intermediates .
- Case Study: highlights triazolopyrimidine docking studies with kinases, demonstrating how substituent positioning affects reactivity .
Example Workflow:
Optimize reactant and transition-state geometries.
Compare activation energies to identify dominant pathways.
Q. What strategies mitigate discrepancies in biological activity data across studies?
Answer: Discrepancies often arise from assay conditions or impurities. Mitigation steps include:
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis .
- Standardized Assays: Replicate enzyme inhibition studies (e.g., kinase assays) with controls for pH, temperature, and solvent .
- Structural Analog Comparison: Compare activity with derivatives (e.g., 7-ethyl-2-methyl-triazolopyrimidine) to isolate substituent effects .
Q. How can X-ray crystallography validate the Z/E configuration of the hydroxyethylidene group?
Answer:
- Crystallization: Grow single crystals via slow evaporation in ethanol/water mixtures .
- Diffraction Analysis: Resolve the double-bond geometry (Z/E) using bond lengths and torsion angles. For example, the Z-configuration shows shorter C–O and C–N distances .
- Case Study: details crystallographic parameters (space group, R-factor) for related triazolopyrimidines .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Answer:
- Challenge: Competing reactions at N1 vs. N3 positions during alkylation.
- Solution:
- Use bulky bases (e.g., DBU) to favor N1 substitution .
- Monitor reaction progress via TLC or in-situ IR to halt at the desired intermediate .
- Scale-Up Example: reports 70–80% yields for similar compounds using continuous flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
